Acebutolol-d5 is a deuterated variant of acebutolol, which is a cardioselective beta-adrenergic antagonist. This compound is primarily utilized in scientific research to investigate the pharmacokinetics and metabolism of acebutolol. The incorporation of deuterium atoms into the acebutolol molecule enhances its traceability in biological systems, particularly through mass spectrometry techniques. The molecular formula for Acebutolol-d5 is C18H24D5N2O3, and it is recognized by the CAS number 1189500-68-2 .
Acebutolol-d5 falls under the classification of pharmaceutical compounds, specifically as a beta-blocker. It is used in various applications related to cardiovascular health and pharmacological research.
The synthesis of Acebutolol-d5 can be achieved through several methods, with one common approach being catalytic hydrogen-deuterium exchange. This process typically involves exposing acebutolol to a deuterated environment, where hydrogen atoms are replaced by deuterium atoms under controlled conditions.
Acebutolol-d5 maintains a similar structural framework to acebutolol, with the key difference being the substitution of five hydrogen atoms with deuterium. The structural formula can be represented as follows:
Acebutolol-d5 can undergo various chemical reactions similar to its parent compound due to its structural similarities. Common reactions include:
The specific reaction pathways and products depend on the reagents used and the conditions applied during the reactions. For instance, oxidation may lead to different ketones or aldehydes depending on the extent of oxidation.
Acebutolol-d5 acts primarily as a selective beta-1 adrenergic receptor antagonist. By blocking these receptors, it inhibits the effects of catecholamines such as epinephrine and norepinephrine.
Acebutolol-d5 is extensively used in scientific research settings, particularly for:
Acebutolol-d5 (CAS 1189500-68-2) is a deuterated analog of the beta-blocker acebutolol, where five hydrogen atoms are replaced by deuterium atoms. Its molecular formula is C₁₈H₂₃D₅N₂O₄, with a molecular weight of 341.46 g/mol [2] [6]. The deuterium atoms are specifically incorporated at the oxypropanolamine side chain, resulting in the structure: N-[3-acetyl-4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide [6]. This labeling occurs on the methylene (–CH₂–) and hydroxy (–OH) groups adjacent to the ether linkage, forming a –OCD₂C(OD)(CD₂N)– moiety [3] [9]. The isotopic substitution preserves the steric and electronic properties of the parent molecule while altering vibrational frequencies and bond stability, critical for traceability in pharmacokinetic studies [2].
Property | Specification |
---|---|
IUPAC Name | N-[3-acetyl-4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide |
Molecular Formula | C₁₈H₂₃D₅N₂O₄ |
Exact Mass | 341.46 g/mol |
Deuterium Positions | O–CD₂–C(OD)(CD₂–N)– side chain |
Parent Compound CAS | 37517-30-9 (acebutolol) |
Deuterium integration into acebutolol-d5 employs two primary strategies:
Yields typically range from 65–85%, with isotopic purity >98% achievable via recrystallization from deuterated solvents like methanol-d₄ [3] [6]. Key impurities include non-deuterated residues (<1.5%) and positional isomers [10].
Method | Key Reagents | Yield (%) | Isotopic Purity |
---|---|---|---|
Reductive Deuteration | D₂/Pd/C, epoxide precursor | 78–85 | 98.5–99.2% |
Precursor Aminolysis | Glycidol-d₅, isopropylamine | 65–75 | 97.8–98.7% |
Mass Spectrometry (MS):Acebutolol-d5 exhibits a molecular ion peak at m/z 341.5 ([M]⁺), 5 Da higher than non-deuterated acebutolol (336.4 Da). Fragmentation peaks include m/z 264.3 ([M - C₂D₅O]⁺) and m/z 152.1 (acetylphenol moiety) [2] [7].
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy (IR):Characteristic absorptions include:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2